

# A Comparative Guide to the Selectivity of INCB126503 and Infigratinib (BGJ398)

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Compound of Interest		
Compound Name:	INCB126503	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profiles of two prominent fibroblast growth factor receptor (FGFR) inhibitors: **INCB126503** and infigratinib (formerly BGJ398). The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their drug development and research applications.

## **Executive Summary**

**INCB126503** is a highly potent and selective inhibitor of FGFR2 and FGFR3, demonstrating significant selectivity against FGFR1 and FGFR4. This profile suggests a potential for reduced off-target effects related to the inhibition of FGFR1 and FGFR4, such as hyperphosphatemia. Infigratinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4. Its selectivity profile against a broader panel of kinases is well-characterized, indicating a high degree of specificity for the FGFR family. The choice between these two inhibitors may depend on the specific research or therapeutic context, particularly the desired FGFR isoform targeting strategy and the tolerance for potential off-target activities.

## **Data Presentation: Kinase Inhibition Profiles**

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of **INCB126503** and infigratinib against various kinases. Lower IC50 values indicate greater potency.



Table 1: Comparative Inhibitory Activity (IC50 in nM) against FGFR Isoforms

Kinase Target	INCB126503 (nM)	Infigratinib (BGJ398) (nM)
FGFR1	70[1]	0.9[2][3]
FGFR2	2.1[1][4]	1.4
FGFR3	1.2	1.0
FGFR4	64	60 - 142

Table 2: Infigratinib (BGJ398) Off-Target Kinase Inhibition Profile (IC50 in nM)

Kinase Target	IC50 (nM)
LYN	300
KIT	750
YES	1100
FYN	1900
ABL	2300
LCK	2500

## **Experimental Protocols**

The determination of kinase inhibitor selectivity is crucial for understanding its therapeutic potential and potential side effects. Standard biochemical assays are employed to measure the potency of inhibitors against a panel of purified kinases.

## Biochemical Kinase Inhibition Assay (Radiometric Filter-Binding Method)

This assay quantifies the enzymatic activity of a purified kinase by measuring the incorporation of a radiolabeled phosphate from [y-33P]ATP into a substrate.



Objective: To determine the IC50 of an inhibitor against a specific kinase.

#### Materials:

- Purified recombinant kinase
- Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
- Test inhibitor (e.g., INCB126503 or infigratinib)
- [y-33P]ATP
- Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl<sub>2</sub>, 3 mM MgCl<sub>2</sub>, 1 mM DTT)
- 96-well filter plates (e.g., phosphocellulose)
- Scintillation counter

#### Procedure:

- Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
- Reaction Setup: In a 96-well plate, combine the assay buffer, the serially diluted inhibitor (or DMSO for control), and the kinase-specific substrate.
- Kinase Reaction Initiation: Add the purified kinase to each well to start the reaction.
- ATP Addition: Add [y-33P]ATP to each well.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow for the phosphorylation reaction.
- Stopping the Reaction: Stop the reaction by adding a solution such as phosphoric acid.
- Filter Binding: Transfer the reaction mixture to a filter plate, where the phosphorylated substrate will bind to the membrane.
- Washing: Wash the filter plate multiple times to remove unbound [y-33P]ATP.



- Detection: Measure the radioactivity in each well using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Objective: To determine the IC50 of an inhibitor against a specific kinase.

#### Materials:

- ADP-Glo™ Kinase Assay Kit (Promega)
- Purified recombinant kinase
- Kinase-specific substrate
- · Test inhibitor
- ATP
- White, opaque 384-well assay plates
- Plate reader with luminescence detection

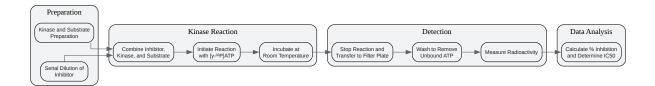
#### Procedure:

- Compound Dilution: Prepare a serial dilution of the test inhibitor.
- Kinase Reaction:
  - Add the diluted inhibitor or vehicle control to the wells of the 384-well plate.
  - Add the kinase solution to each well and pre-incubate.



- Initiate the reaction by adding a solution containing the kinase substrate and ATP.
- Incubate at room temperature.
- ADP to ATP Conversion: Add the ADP-Glo<sup>™</sup> Reagent to terminate the kinase reaction and deplete the remaining ATP.
- Signal Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Determine the IC50 value by plotting the normalized luminescence data against the inhibitor concentration.

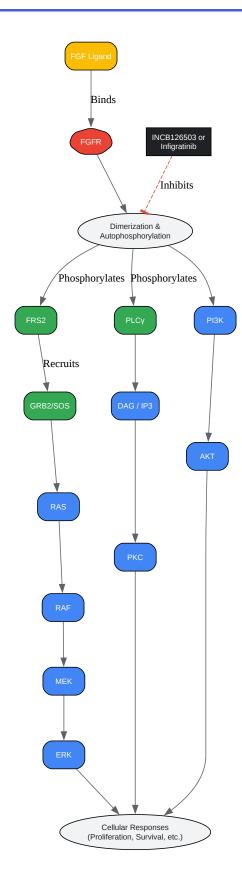
## **Mandatory Visualization**



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Caption: Workflow for a radiometric kinase inhibition assay.





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Caption: Simplified FGFR signaling pathway and inhibitor action.



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